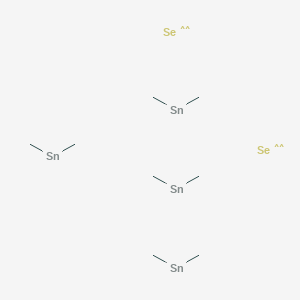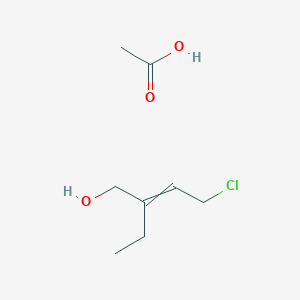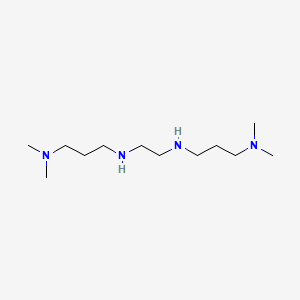
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) is a chemical compound known for its unique structure and properties It is a bis-amine compound, meaning it contains two amine groups connected by an ethane-1,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) typically involves the reaction of ethylenediamine with 2-butyloxirane in ethanol. The reaction is carried out at room temperature with continuous stirring for about 15 minutes . Another method involves the reaction of 1-ethylimidazole with 1,2-dibromoethane in methylbenzene, followed by heating the mixture to 110°C for 8 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Aplicaciones Científicas De Investigación
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) has several scientific research applications:
Mecanismo De Acción
The mechanism by which N1,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) exerts its effects involves its interaction with specific molecular targets. For example, as a clay-swelling inhibitor, it adsorbs onto the surface of montmorillonite, reducing the dihedral angle and stabilizing the clay structure . In biological systems, it inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: A high-affinity copper chelator with similar inhibitory effects on mitochondrial cytochrome c oxidase.
1,2-Ethanediamine, N,N’-dimethyl-: Another bis-amine compound with similar structural features.
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~3~,N~3~-dimethylpropane-1,3-diamine) is unique due to its specific ethane-1,2-diyl bridge and the presence of dimethyl groups on the amine functionalities. This structural uniqueness contributes to its specific reactivity and applications in various fields.
Propiedades
Número CAS |
65675-36-7 |
|---|---|
Fórmula molecular |
C12H30N4 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
N-[2-[3-(dimethylamino)propylamino]ethyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H30N4/c1-15(2)11-5-7-13-9-10-14-8-6-12-16(3)4/h13-14H,5-12H2,1-4H3 |
Clave InChI |
IJLKSDGNPGVQLN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNCCNCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



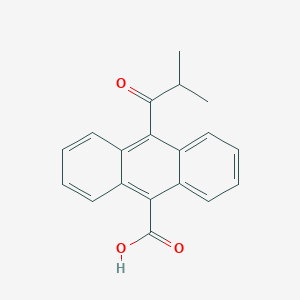
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
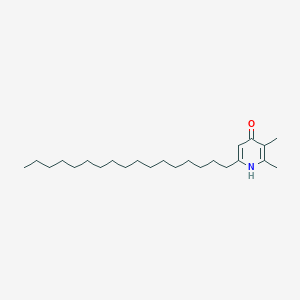
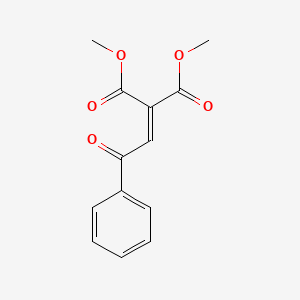
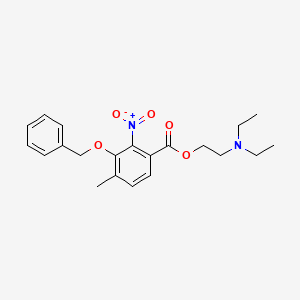
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
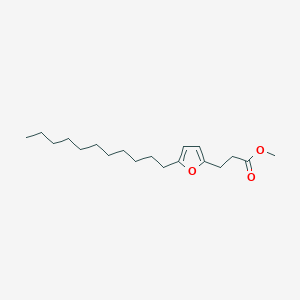
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
